molecular formula C31H28N2O5 B11665464 Ethyl 2-{[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]oxy}benzoate

Ethyl 2-{[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]oxy}benzoate

Cat. No.: B11665464
M. Wt: 508.6 g/mol
InChI Key: LHDKTTTZATVHSV-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]oxy}benzoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a quinazoline moiety, a benzoate ester, and a methoxy group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]oxy}benzoate typically involves multiple steps. One common method includes the condensation of 2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl alcohol with ethyl 2-hydroxybenzoate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps. Catalysts such as p-toluenesulfonic acid or sulfuric acid may be used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinazoline moiety can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide in water.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a dihydroquinazoline derivative.

    Substitution: Formation of a carboxylic acid derivative.

Scientific Research Applications

Ethyl 2-{[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]oxy}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biological Studies: It is used in the study of enzyme kinetics and protein-ligand interactions.

    Industrial Applications: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]oxy}benzoate involves its interaction with specific molecular targets. The quinazoline moiety is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The compound may also interact with receptors on the cell surface, triggering signaling pathways that lead to apoptosis.

Comparison with Similar Compounds

Ethyl 2-{[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]oxy}benzoate can be compared with other similar compounds, such as:

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Both compounds contain a quinazoline or pyrimidine moiety, but differ in their ester groups and substitution patterns.

    Ethyl 2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzoate: This compound is structurally similar but lacks the benzoate ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H28N2O5

Molecular Weight

508.6 g/mol

IUPAC Name

ethyl 2-[[2-methoxy-5-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]methoxy]benzoate

InChI

InChI=1S/C31H28N2O5/c1-3-37-31(35)25-14-8-10-16-28(25)38-20-22-19-21(17-18-27(22)36-2)29-32-26-15-9-7-13-24(26)30(34)33(29)23-11-5-4-6-12-23/h4-19,29,32H,3,20H2,1-2H3

InChI Key

LHDKTTTZATVHSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)OC

Origin of Product

United States

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